molecular formula C10H7Cl2NO3 B15340059 4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione

4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione

Cat. No.: B15340059
M. Wt: 260.07 g/mol
InChI Key: UELXXCHQGMLPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione is a chemical compound belonging to the oxazolidinone class. This compound is characterized by the presence of a dichlorobenzyl group attached to an oxazolidine-2,5-dione core. Oxazolidinones are known for their diverse applications, particularly in the field of medicinal chemistry due to their antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione typically involves the reaction of 2,3-dichlorobenzylamine with glyoxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the oxazolidine-2,5-dione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex and thus inhibiting protein synthesis. This unique mechanism makes it effective against multidrug-resistant bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dichlorobenzyl)oxazolidine-2,5-dione is unique due to its specific dichlorobenzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, stability, and spectrum of activity, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C10H7Cl2NO3

Molecular Weight

260.07 g/mol

IUPAC Name

4-[(2,3-dichlorophenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H7Cl2NO3/c11-6-3-1-2-5(8(6)12)4-7-9(14)16-10(15)13-7/h1-3,7H,4H2,(H,13,15)

InChI Key

UELXXCHQGMLPQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)OC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.